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Compound of Interest

Compound Name: 4-(1-Pyrrolidinyl)benzaldehyde

Cat. No.: B1360154

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(1-
Pyrrolidinyl)benzaldehyde, a versatile organic compound with applications in chemical
synthesis and materials science.[1] Intended for researchers, scientists, and professionals in
drug development, this document offers an in-depth examination of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this
data is grounded in fundamental spectroscopic principles, providing a robust framework for
structural elucidation and quality control.

Introduction

4-(1-Pyrrolidinyl)benzaldehyde, with the chemical formula C11H13NO and a molecular weight
of 175.23 g/mol , is a substituted aromatic aldehyde.[2] Its structure, featuring a pyrrolidine ring
attached to a benzaldehyde moiety, gives rise to a unique spectroscopic signature that is
invaluable for its identification and characterization. This guide will dissect the nuances of its *H
NMR, 3C NMR, IR, and MS spectra to provide a holistic understanding of its molecular
architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the carbon-hydrogen framework of a molecule. For 4-(1-Pyrrolidinyl)benzaldehyde, both *H
and 3C NMR are essential for confirming its structure.
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'H NMR Spectroscopy

The *H NMR spectrum of 4-(1-Pyrrolidinyl)benzaldehyde is characterized by distinct signals

corresponding to the aldehydic proton, the aromatic protons, and the protons of the pyrrolidine
ring. The electron-donating nature of the pyrrolidinyl group significantly influences the chemical
shifts of the aromatic protons.

Experimental Protocol: *H NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-(1-Pyrrolidinyl)benzaldehyde in
0.5-0.7 mL of a deuterated solvent (e.g., CDCI3) in a standard 5 mm NMR tube.

e Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

o Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a
sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering
the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2
seconds.

o Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or
an internal standard like tetramethylsilane (TMS).

Data Interpretation and Key Insights

The expected *H NMR spectrum will exhibit the following key features:
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Logical Relationship of tH NMR Data to Structure
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Caption: Relationship between the structure of 4-(1-Pyrrolidinyl)benzaldehyde and its *H
NMR signals.

3C NMR Spectroscopy

The 13C NMR spectrum provides information on the different carbon environments within the
molecule.

Experimental Protocol: 13C NMR Spectroscopy

Sample Preparation: Use the same sample prepared for tH NMR spectroscopy.

e Instrument Setup: Utilize a 100 MHz (or higher, corresponding to the *H frequency) NMR
spectrometer.

» Data Acquisition: Acquire a proton-decoupled 3C NMR spectrum to obtain singlets for each
unique carbon. A sufficient number of scans and a suitable relaxation delay are crucial due to
the lower natural abundance of 13C.

» Data Processing: Process the data similarly to the *H NMR spectrum.
Data Interpretation and Key Insights

The 13C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons,
and the pyrrolidine carbons.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

o Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small
amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent
disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the
solid sample directly.
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e Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

» Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm™2.

o Data Processing: The resulting spectrum is typically plotted as transmittance versus
wavenumber.

Data Interpretation and Key Insights

The IR spectrum of 4-(1-Pyrrolidinyl)benzaldehyde will display characteristic absorption

bands:
Wavenumber (cm™1) Vibrational Mode Functional Group
~2850 and ~2750 C-H stretch (Fermi resonance)  Aldehyde (-CHO)
~1680 C=0 stretch Aldehyde (conjugated)
~1600, ~1520 C=C stretch Aromatic ring
~1350 C-N stretch Aromatic amine
~820 C-H out-of-plane bend 1,4-disubstituted benzene

The conjugation of the aldehyde group with the aromatic ring and the electron-donating
pyrrolidine group lowers the C=0 stretching frequency compared to a non-conjugated
aldehyde.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It provides information about the molecular weight and
fragmentation pattern of a compound.

Experimental Protocol: Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via direct infusion or after separation by Gas Chromatography (GC-MS).

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b1360154?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1360154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 |onization: Use a suitable ionization method, such as Electron lonization (EI).
e Mass Analysis: The ions are separated by a mass analyzer (e.g., a quadrupole).

» Detection: The detector records the abundance of each ion at a specific mass-to-charge
ratio.

Data Interpretation and Key Insights

The mass spectrum of 4-(1-Pyrrolidinyl)benzaldehyde will show a molecular ion peak and
several fragment ions.

e Molecular lon (M*): The molecular ion peak is expected at m/z = 175, corresponding to the
molecular weight of the compound.[2] The presence of one nitrogen atom results in an odd
molecular weight, consistent with the nitrogen rule.

e Major Fragment lons:
o m/z 174 (M-1)*: Loss of a hydrogen atom from the aldehyde group.
o m/z 146 (M-29)*: Loss of the CHO group.
o m/z 119: A significant peak corresponding to the loss of the pyrrolidine ring.[2]

Fragmentation Pathway

[C11H13NOJ*

m/z = 175
-H CHO’ - C4HsN’
[C11H12NOT* [C1oH12N]* [CsH7O]*
m/z = 174 m/z = 146 m/z =119
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Caption: Proposed fragmentation pathway for 4-(1-Pyrrolidinyl)benzaldehyde in mass
spectrometry.
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Conclusion

The combined application of NMR, IR, and MS provides a definitive structural characterization
of 4-(1-Pyrrolidinyl)benzaldehyde. The *H and 3C NMR spectra confirm the carbon-hydrogen
framework, including the substitution pattern on the aromatic ring. The IR spectrum identifies
the key functional groups, namely the conjugated aldehyde and the aromatic amine. Mass
spectrometry confirms the molecular weight and provides insights into the fragmentation
patterns, which are consistent with the proposed structure. This comprehensive spectroscopic
analysis serves as a crucial reference for the identification, purity assessment, and further
investigation of this compound in various scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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